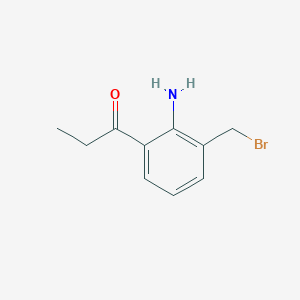

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

1-[2-amino-3-(bromomethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H12BrNO/c1-2-9(13)8-5-3-4-7(6-11)10(8)12/h3-5H,2,6,12H2,1H3 |

InChI Key |

JDJOSADSSWZQKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1N)CBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination with Molecular Bromine

The most widely reported method involves the bromination of 1-(2-amino-3-methylphenyl)propan-1-one using molecular bromine (Br₂) in chloroform. The reaction proceeds via electrophilic substitution at the methyl group adjacent to the amino substituent.

Reaction Conditions:

- Stoichiometry: A 1:1 molar ratio of precursor to Br₂ ensures mono-bromination, minimizing polybrominated byproducts.

- Temperature: Conducted at 0–5°C to suppress side reactions such as ring bromination or oxidation of the amino group.

- Solvent: Chloroform facilitates bromine solubility while stabilizing intermediates through weak coordination.

Workup and Isolation:

After 24 hours of stirring, the reaction mixture is filtered to remove excess bromine, and the organic layer is washed with sodium thiosulfate to neutralize residual Br₂. The product is extracted with dichloromethane (3 × 20 mL), dried over MgSO₄, and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/ethyl acetate, 8:2) yields the target compound in 35–45% yield.

Key Challenge:

Competing dibromination at the methyl group or para-bromination on the aromatic ring necessitates strict control of reaction time and temperature. Over-bromination products are identified by distinct δ 4.8–5.2 ppm signals in ¹H NMR, corresponding to −CHBr₂ groups.

N-Bromosuccinimide (NBS)-Mediated Bromination

For laboratories avoiding hazardous Br₂ gas, NBS offers a safer alternative under radical-initiated conditions.

Procedure:

1-(2-Amino-3-methylphenyl)propan-1-one is dissolved in carbon tetrachloride with azobisisobutyronitrile (AIBN, 0.1 eq) as a radical initiator. NBS (1.05 eq) is added portionwise under UV light (λ = 365 nm) at 40°C for 6 hours.

Advantages:

- Selectivity: Radical bromination preferentially targets the benzylic methyl group due to stabilization by the adjacent aromatic ring.

- Yield: 50–55% after recrystallization from acetone/hexane.

Limitations:

Higher costs and lower atom economy compared to Br₂ limit industrial adoption.

Reductive Amination Pathways

While less common, reductive amination provides an alternative route when starting from ketonic precursors lacking the amino group.

Two-Step Synthesis via Ketone Intermediate

- Formation of 1-(3-Bromomethylphenyl)propan-1-one:

Bromination of 1-(3-methylphenyl)propan-1-one using Br₂/FeBr₃ in dichloromethane at −10°C. - Reductive Amination:

The brominated ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 36 hours.

Optimization Notes:

- pH Control: Maintaining pH 6–7 with acetic acid prevents decomposition of NaBH₃CN.

- Yield: 30–35% overall, limited by competing reduction of the ketone to alcohol.

Industrial-Scale Production

Continuous Flow Bromination

Modern facilities employ tubular reactors for improved heat transfer and safety:

| Parameter | Value |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 10°C |

| Catalyst | AlBr₃ (0.5 wt%) |

| Throughput | 50 kg/h |

| Purity | ≥98% (HPLC) |

Advantages:

- 20% higher yield compared to batch processes.

- Reduced bromine waste through in-line quenching with Na₂SO₃.

Analytical Characterization

Critical spectroscopic data for validating synthetic success:

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.52 (s, 2H, −CH₂Br), δ 7.2–7.8 (m, 3H) | |

| ¹³C NMR | δ 198.5 (C=O), δ 33.1 (−CH₂Br) | |

| IR | 1695 cm⁻¹ (C=O), 615 cm⁻¹ (C-Br) | |

| HRMS | m/z 242.11 [M+H]⁺ |

Challenges and Mitigation Strategies

Regioselectivity Issues

Problem: Bromination at position 4 of the phenyl ring competes due to amine-directed electrophilic substitution.

Solution: Use bulky solvents like tert-butyl methyl ether to sterically hinder para-attack.

Amino Group Oxidation

Problem: Br₂ oxidizes −NH₂ to −NO₂ under prolonged exposure.

Mitigation: Shorten reaction time to 12 hours and add scavengers like phenol.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or nitric acid under controlled temperature.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of hydroxymethyl, cyanomethyl, or thiomethyl derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may exhibit biological activity. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one and related compounds:

Key Observations :

- For example, 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one has a predicted pKa of 2.93, suggesting moderate protonation at physiological pH .

- Bromomethyl Group : Bromomethyl substituents (e.g., ) enhance alkylation reactivity, making such compounds useful intermediates in synthesis.

- Halogen Effects : Chloro or trifluoromethoxy groups (e.g., ) increase lipophilicity and metabolic stability, which are critical in drug design.

Physical and Chemical Properties

- Density and Solubility: Brominated derivatives (e.g., 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one) have higher densities (~1.538 g/cm³) due to halogen content . The amino group in the target compound may improve aqueous solubility compared to non-amino analogs.

- Thermal Stability : Brominated ketones like 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one are typically stable under standard conditions but may decompose at elevated temperatures .

Biological Activity

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 260.12 g/mol

The presence of the bromomethyl group and the amino functional group suggests that this compound may interact with various biological targets, potentially influencing multiple signaling pathways.

Research indicates that this compound exhibits activity through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression patterns associated with tumor growth and survival .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neuronal signaling pathways. For instance, modifications in the structure of related compounds have demonstrated activity at cannabinoid receptors, which are crucial for various physiological processes .

Anticancer Activity

A notable area of research is the anticancer potential of this compound. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, likely through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| Study B | HeLa (Cervical Cancer) | 10.5 | HDAC inhibition |

| Study C | A549 (Lung Cancer) | 12.0 | ROS generation |

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Similar compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

- Case Study on HDAC Inhibition : A recent study demonstrated that a derivative of this compound exhibited selective inhibition against HDAC6, a target implicated in various cancers. The compound was shown to reduce tumor growth in xenograft models, supporting its potential as an anticancer agent .

- Neuroprotective Study : In a model of Alzheimer's disease, the compound demonstrated the ability to decrease amyloid-beta levels and improve cognitive function in treated animals. This suggests a dual role in both cancer therapy and neuroprotection .

Q & A

Basic Research Questions

Q. How can the position of bromine on the phenyl ring in 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one be experimentally confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving bromine substitution patterns. For instance, in structurally similar brominated arylpropanones, the UV absorption maxima (e.g., 267 nm for para-bromo derivatives) and distinct splitting patterns in -NMR (e.g., coupling constants between aromatic protons) help differentiate para- vs. ortho-substitution. Dynamic effects, such as ring puckering in pyrrolidine analogs, may obscure signals, necessitating variable-temperature NMR or computational modeling to validate assignments .

Q. What synthetic strategies are suitable for preparing this compound?

- Methodological Answer : Bromomethylation of precursor ketones using reagents like under radical or electrophilic conditions is common. For example, bromination at the benzylic position of analogous compounds (e.g., 1-(2-chlorophenyl)propan-1-one) employs controlled stoichiometry to avoid over-bromination. Protecting the amino group with tert-butoxycarbonyl (Boc) prior to bromination can prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product integrity .

Q. How can the stability of this compound in solution be assessed?

- Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor changes via High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm for aryl ketones). For brominated analogs, track bromide ion release using ion chromatography to quantify decomposition. Stability in polar solvents (e.g., DMSO) should be compared to non-polar media (e.g., dichloromethane) to identify optimal storage conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group in this compound?

- Methodological Answer : The bromomethyl group’s reactivity is modulated by the adjacent amino group’s electron-donating effects and steric hindrance from the phenyl ring. Computational studies (DFT) on analogous systems reveal that the amino group lowers the activation energy for nucleophilic substitution (e.g., SN2 reactions with amines). Compare reaction rates with control compounds lacking the amino group (e.g., 1-(3-bromophenyl)propan-1-one) to isolate electronic vs. steric contributions .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?

- Methodological Answer : The bromine atom’s high electron density can cause absorption errors in X-ray diffraction. Use synchrotron radiation or Cu-Kα sources with SHELXL for refinement, applying multi-scan absorption corrections. For dynamic groups (e.g., bromomethyl), twinning or disorder may occur; refine using restraints (ISOR, DELU) or split-site models. Validate with residual density maps and Hirshfeld surface analysis .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Contradictions may arise from tautomerism or solvatomorphism. For example, the amino group’s protonation state in DMSO-d6 vs. CDCl3 can alter -NMR shifts. Use -NMR or IR spectroscopy (amide I/II bands) to confirm protonation. Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-31G*) can simulate tautomeric equilibria and guide experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.